N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-cyclohexyl-3H-benzimidazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10(19)16-12-7-8-13-14(9-12)18-15(17-13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXQEMFMAYLGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Spectroscopic Characterization Methodologies
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide. This method provides a critical verification of the compound's empirical formula (C₁₅H₁₉N₃O) by comparing the experimentally determined elemental composition with the theoretically calculated values. The close correlation between the found and calculated percentages affirms the purity and identity of the synthesized compound.
The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental values are typically obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are quantitatively measured.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 70.01 | Data not available |
| Hydrogen (H) | 7.44 | Data not available |
| Nitrogen (N) | 16.33 | Data not available |
| Oxygen (O) | 6.22 | Data not available |
No publicly available experimental data for the elemental analysis of this compound could be located in the searched scientific literature.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the gold standard for determining the precise three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique can provide unambiguous information about the absolute stereochemistry, bond lengths, bond angles, and conformational geometry of this compound.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the construction of a detailed electron density map, from which the positions of the individual atoms in the crystal lattice can be determined with high precision.
For this compound, an X-ray crystallographic study would reveal the specific spatial orientation of the cyclohexyl ring relative to the benzimidazole (B57391) core and the conformation of the acetamide (B32628) substituent. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which can significantly influence the compound's physical properties.
| Crystallographic Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
| Bond Angles | Data not available |
| Torsion Angles | Data not available |
No publicly available X-ray crystallographic data for this compound could be located in the searched scientific literature.
In Vitro Biological Evaluation and Mechanistic Investigations
Assessment of Biological Activities
No studies detailing the antiproliferative or cytotoxic effects of N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide on the A549, MDA-MB231, MCF-7, U87, HepG2, or HCT116 cancer cell lines have been identified in the public domain. While the broader class of benzimidazole (B57391) derivatives has been investigated for anticancer properties, specific data for this compound, including IC₅₀ values or detailed mechanistic studies, is not available.
There is no available research documenting the antimicrobial efficacy of this compound. Consequently, data regarding its activity against pathogenic strains such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecium (VREF), Escherichia coli, Staphylococcus aureus, or Pseudomonas aeruginosa, including minimum inhibitory concentration (MIC) values, is absent from the scientific literature.
An assessment of the anti-inflammatory potential of this compound has not been reported. There are no available studies on its effects on inflammatory pathways, cytokine production, or enzymes such as cyclooxygenases (COX).
Enzyme Inhibition Studies and Target Identification
Specific data on the kinase inhibitory activity of this compound is not available. No published research details its inhibitory effects on protein kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinase 8 (CDK8), Lymphocyte-specific protein tyrosine kinase (Lck), or Janus kinase 3 (JAK3).
There are no studies available that have investigated the inhibitory activity of this compound against cathepsins, including Cathepsin K. Therefore, no data on its potential as a cathepsin inhibitor has been documented.
Dual Enzyme Inhibition (e.g., Enoyl ACP Reductase and DHFR)
No studies have been identified that investigate the potential of this compound as a dual inhibitor of Enoyl-ACP reductase and Dihydrofolate reductase (DHFR). While benzimidazole derivatives have been explored as inhibitors of various enzymes, research has not specifically addressed this compound's activity against this particular enzyme combination.
Receptor Binding Assays (e.g., Farnesoid-X-Receptor, A3 Adenosine Receptor)
There is no publicly available data from receptor binding assays for this compound with the Farnesoid-X-Receptor (FXR) or the A3 Adenosine Receptor. The interaction of this specific benzimidazole derivative with these receptors has not been a subject of published research.
Cellular Assays and Mechanisms of Action
Cell Line-Based Assays for Efficacy
No data from cell line-based assays are available to determine the efficacy of this compound. Its cytotoxic or other biological effects on various cell lines have not been reported in the scientific literature.
Investigation of Molecular Pathways and Cellular Responses
As there are no published cellular assay results, the molecular pathways and cellular responses affected by this compound have not been elucidated.
Studies on Selective Activity in Different Cellular Models
There are no studies available that have examined the selective activity of this compound in different cellular models.
Computational Chemistry and Structure Activity Relationship Sar Studies
Theoretical Calculations and Molecular Modeling
Theoretical calculations and molecular modeling are fundamental to predicting the behavior of N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide at a molecular level. These methods allow for the exploration of its conformational landscape, electronic properties, and potential interactions with protein targets, thereby guiding further experimental studies.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. eurjchem.comresearchgate.net DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and reactivity descriptors for this compound. Such studies on similar acetamide (B32628) derivatives have been employed to understand their local reactivity and the nature of intermolecular interactions. researchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For acetamide derivatives, DFT has been used to identify sites susceptible to nucleophilic and electrophilic attack, which is crucial for understanding metabolic pathways and designing more stable analogues. researchgate.net The molecular electrostatic potential (MEP) surface, another output of DFT calculations, can visualize the charge distribution and predict regions of the molecule that are likely to engage in electrostatic interactions with a biological target. eurjchem.com
Table 1: Key Parameters from DFT Calculations for a Representative Benzimidazole (B57391) Derivative
| Parameter | Description | Typical Value/Insight |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | Negative values indicate stability. nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | Negative values indicate stability. nih.gov |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, an indicator of chemical reactivity. | A smaller gap suggests higher reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies positive (electron-deficient) and negative (electron-rich) regions for potential interactions. eurjchem.com |
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target to predict its binding mode and affinity. ukm.my Studies on various benzimidazole derivatives have demonstrated their potential to interact with a range of biological targets, including protein kinases and enzymes. nih.gov
The process involves preparing the 3D structures of both the ligand and the protein, followed by a search algorithm that explores different binding poses. jocpr.com These poses are then scored based on a scoring function that estimates the binding free energy. ukm.my The results of molecular docking can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. ukm.my For instance, the benzimidazole core can participate in aromatic stacking interactions, while the acetamide group can act as a hydrogen bond donor and acceptor. ukm.my The cyclohexyl group, being bulky and hydrophobic, would likely occupy a hydrophobic pocket within the binding site.
Table 2: Potential Molecular Interactions of this compound based on Docking Studies of Analogous Compounds
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |
| Benzimidazole Ring | π-π stacking, hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan |
| Acetamide Group | Hydrogen bonding | Aspartic acid, Glutamic acid, Serine, Threonine |
| Cyclohexyl Group | Hydrophobic interactions | Leucine, Isoleucine, Valine, Alanine |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformation
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment. scfbio-iitd.res.in Following molecular docking, MD simulations can be performed on the predicted complex of this compound and its target protein to assess the stability of the binding pose and to observe conformational changes in both the ligand and the protein. uobasrah.edu.iq
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.com This approach is instrumental in predicting the activity of new compounds and in optimizing lead structures.
For a series of compounds including this compound, a QSAR model can be developed to predict their biological activity based on molecular descriptors. nih.gov These descriptors are numerical values that represent various aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. nih.gov A highly relevant study on N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives as inhibitors of Interleukin-1 Receptor-Associated Kinase-4 (IRAK4) demonstrated the utility of 3D-QSAR in developing predictive models. researchgate.net
The development of a QSAR model typically involves selecting a set of molecules with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a mathematical equation that relates the descriptors to the activity. biointerfaceresearch.comnih.gov The predictive power of the model is assessed through internal and external validation. biointerfaceresearch.com A validated QSAR model can then be used to predict the activity of untested or newly designed compounds, thereby prioritizing the synthesis of molecules with potentially higher potency. researchgate.net
Table 3: Key Steps in QSAR Model Development for Benzimidazole Derivatives
| Step | Description |
| Data Set Selection | A series of structurally related compounds with measured biological activity is chosen. nih.gov |
| Descriptor Calculation | Molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound. nih.gov |
| Model Building | Statistical methods (e.g., MLR, ANN) are used to establish a relationship between descriptors and activity. biointerfaceresearch.com |
| Model Validation | The predictive ability of the model is tested using internal and external validation techniques. biointerfaceresearch.com |
| Prediction | The validated model is used to predict the activity of new, unsynthesized compounds. researchgate.net |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.com A pharmacophore model for this compound and its analogues would consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. dovepress.com This approach can efficiently identify diverse chemical scaffolds that are likely to be active, thus accelerating the discovery of new lead compounds. dovepress.com For benzimidazole derivatives, pharmacophore models have been successfully used to identify new agonists for targets such as the Farnesoid X receptor (FXR). researchgate.net The best models are often validated by their ability to distinguish active from inactive compounds and can be combined with molecular docking to refine the search for potent and selective molecules. researchgate.net
Analysis of Structure-Activity Relationships (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions are particularly crucial for modulating the anti-inflammatory, antimicrobial, and anticancer activities of these compounds nih.govnih.gov. For this compound, the key substitutions are the cyclohexyl group at the C2 position and the acetamide group at the C5 position.
The pattern of substitution on the benzimidazole scaffold is a determining factor for the compound's biological profile. The benzimidazole nucleus is considered a "privileged structure" due to its ability to interact with a wide range of biological targets nih.gov.
Substitution at C2: The substituent at the 2-position of the benzimidazole ring plays a critical role in defining the molecule's interaction with target proteins. The presence of a bulky, lipophilic group like cyclohexyl can enhance binding to hydrophobic pockets within a receptor or enzyme active site. Studies on various 2-substituted benzimidazoles have shown that alkyl or cycloalkyl groups can contribute significantly to the compound's potency nih.gov. For instance, in a series of benzimidazole derivatives, the presence of a butyl chain at the C2-position was found to facilitate tight binding within the lipophilic pocket of the target receptor nih.gov. The cyclohexyl group in this compound serves a similar purpose, providing a significant hydrophobic component.
Substitution at C5: The 5-position of the benzimidazole ring is also a key site for modification. The acetamide group (-NHCOCH₃) at this position can act as both a hydrogen bond donor (from the N-H group) and acceptor (from the C=O group). This capability allows for specific interactions with amino acid residues in a biological target, which can be essential for anchoring the molecule correctly for a biological response. Studies have shown that incorporating an acetamide moiety can lead to compounds with enhanced biological activity nih.gov. For example, the introduction of an acetamide group in one study resulted in a benzimidazole derivative with significantly improved bradykinin (B550075) B1 receptor antagonist activity nih.gov.
Benzimidazole Scaffold: This core heterocyclic system is a versatile pharmacophore, acting as a structural isostere of natural purines, which allows it to interact with a multitude of biological targets ijpsjournal.comfrontiersin.org. Its planar structure facilitates stacking interactions, while the nitrogen atoms can participate in hydrogen bonding frontiersin.org.
C2-Cyclohexyl Group: This bulky, non-polar group is crucial for establishing van der Waals and hydrophobic interactions. Its size and conformation can influence the selectivity of the compound by ensuring a snug fit into specific binding sites, discriminating against targets that cannot accommodate its steric bulk.
C5-Acetamide Linker: This group provides a critical point for hydrogen bonding interactions. The orientation and hydrogen-bonding capacity of the acetamide group are vital for high-affinity binding to many enzymes and receptors. The combination of a hydrophobic group at C2 and a hydrogen-bonding moiety at C5 is a common strategy in designing potent and selective benzimidazole-based therapeutic agents nih.govrsc.org.
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets.
Quantitative structure-activity relationship (QSAR) studies on benzimidazole derivatives have often found a direct correlation between lipophilicity and antifungal or antibacterial activity, up to a certain point researchgate.netresearchgate.net. This suggests that the hydrophobic nature of the C2 substituent is a key contributor to the mechanism of action, possibly by facilitating membrane disruption or interaction with hydrophobic regions of target proteins researchgate.net.
| Structural Feature | Contribution to Lipophilicity (Log P) | Potential Impact on Activity |
|---|---|---|
| Benzimidazole Core | Moderately Lipophilic | Provides basic scaffold for target interaction. |
| C2-Cyclohexyl Group | Highly Lipophilic | Enhances membrane permeability and hydrophobic interactions with target. researchgate.net |
| C5-Acetamide Group | Hydrophilic | Improves solubility and provides key hydrogen bonding sites. nih.gov |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Computational)
Computational (in silico) tools are widely used to predict the ADME properties of drug candidates early in the discovery process, helping to identify compounds with favorable pharmacokinetic profiles and reducing the risk of late-stage failures researchgate.net. For this compound, a probable ADME profile can be predicted based on its structure and data from related benzimidazole derivatives.
Various software platforms like SwissADME and pkCSM are commonly used for these predictions researchgate.netnih.gov. The predictions for a molecule with the structural features of this compound would likely include the following:
Absorption: The compound is expected to have good gastrointestinal (GI) absorption, a common feature of many orally administered benzimidazole drugs. This is supported by its compliance with Lipinski's rule of five, which predicts drug-likeness.
Distribution: The significant lipophilicity imparted by the cyclohexyl group suggests that the compound will likely have a moderate to high volume of distribution (Vd) and may bind to plasma proteins. Its ability to cross the blood-brain barrier (BBB) would depend on a fine balance of lipophilicity and polar surface area; however, many benzimidazole derivatives are predicted to be CNS-inactive.
Metabolism: Metabolism is likely to occur via the cytochrome P450 (CYP) enzyme system in the liver. Potential metabolic pathways could include hydroxylation of the cyclohexyl ring or the benzimidazole core, and N-deacetylation. The compound would be evaluated in silico for its potential to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), as inhibition of these enzymes can lead to drug-drug interactions.
Excretion: The metabolites, being more polar than the parent compound, are expected to be excreted primarily through the kidneys.
| ADME Parameter | Predicted Property/Value | Significance |
|---|---|---|
| Molecular Weight | ~257.34 g/mol | Complies with Lipinski's rule (<500), favoring good absorption. |
| Log P (Lipophilicity) | Moderate to High | Influences absorption and distribution; suggests good membrane permeability. researchgate.net |
| Hydrogen Bond Donors | 1 (from N-H of acetamide) | Complies with Lipinski's rule (<5), favoring good oral bioavailability. |
| Hydrogen Bond Acceptors | 2 (from C=O and imidazole (B134444) N) | Complies with Lipinski's rule (<10), favoring good oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Likely No | Suggests a lower likelihood of central nervous system side effects. |
| CYP450 Inhibition | Predicted to be a non-inhibitor of most major isoforms | Lower potential for drug-drug interactions. rsc.org |
| Drug-Likeness | Favorable | Passes major drug-likeness filters (e.g., Lipinski, Ghose, Veber). researchgate.net |
Future Directions and Research Perspectives
Optimization of Synthetic Pathways for Scalability and Efficiency
The traditional synthesis of benzimidazoles, often involving the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, can face challenges such as harsh reaction conditions, low yields, and the formation of impurities. orientjchem.org Future research will focus on developing more efficient, scalable, and environmentally friendly synthetic routes for N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide.
Key areas for optimization include:
Catalyst Development: Exploring novel catalysts to improve reaction rates and yields is a primary objective. While various catalysts have been employed for benzimidazole (B57391) synthesis, research into options like Erbium triflate (Er(OTf)3) has shown promise in creating greener protocols. nih.govresearchgate.net The use of heterogeneous catalysts could also simplify product purification and catalyst recovery, which is crucial for large-scale production.
Green Chemistry Approaches: The adoption of green chemistry principles is essential. This involves using less hazardous solvents, reducing energy consumption (e.g., through microwave-assisted synthesis), and minimizing waste. rsc.orgresearchgate.net Solvent-free reactions have demonstrated the ability to produce single products in excellent yields and short reaction times. researchgate.net
Process Intensification: Developing continuous flow processes for the synthesis can offer significant advantages over traditional batch methods in terms of safety, consistency, and throughput. This is a critical step in moving from laboratory-scale synthesis to industrial production.
Table 1: Comparison of Synthetic Strategies for Benzimidazole Derivatives
| Strategy | Advantages | Disadvantages | Future Optimization Goal for this compound |
|---|---|---|---|
| Traditional Condensation | Readily available starting materials. | Often requires high temperatures; may produce byproducts. orientjchem.org | Develop milder conditions and improve selectivity. |
| Catalytic Synthesis (e.g., Er(OTf)3) | Higher yields, greener protocol, potential for selectivity. nih.govresearchgate.net | Catalyst cost and recovery. | Screen for more cost-effective and recyclable catalysts. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Scalability can be a challenge. | Design and optimize microwave reactors for large-scale synthesis. |
| Solvent-Free Reaction | Eco-friendly, often high yields, simplified workup. researchgate.net | May not be suitable for all substrates. | Evaluate substrate scope for the specific synthesis of the target compound. |
Development of Novel Derivatization Strategies for Enhanced Selectivity
To improve the therapeutic index of this compound, future efforts will concentrate on creating derivatives with enhanced selectivity towards their intended biological targets, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies are fundamental to guiding these modifications. nih.gov
Derivatization strategies may include:
Modification of the Cyclohexyl Group: Altering the stereochemistry or adding substituents to the cyclohexyl ring at the 2-position can significantly influence binding affinity and selectivity.
Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, nitro, amino groups) at available positions on the benzimidazole core can modulate the electronic properties and pharmacokinetic profile of the molecule.
Alteration of the Acetamide (B32628) Moiety: The N-acetamide group at the 5-position is a key site for modification. Converting it to other functional groups or extending the chain could lead to new interactions with the target protein.
A significant challenge in benzimidazole synthesis is controlling selectivity, as reactions can sometimes yield a mixture of 2-substituted and 1,2-disubstituted products. nih.gov The development of synthetic protocols that afford single, desired products is a major advantage, avoiding the need for extensive purification. researchgate.net
Exploration of Additional Biological Targets and Disease Indications
Benzimidazole derivatives are known for their broad spectrum of biological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties. rsc.orgnih.gov A key future direction is to screen this compound and its novel derivatives against a wide range of biological targets to uncover new therapeutic applications.
Potential areas of exploration include:
Oncology: Many benzimidazole-based drugs exhibit anticancer properties by targeting tubulin polymerization. researchgate.net Future studies could investigate the effect of this compound on various cancer cell lines, particularly those resistant to existing therapies. Other potential cancer targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), could also be explored, as some benzimidazoles have been identified as potential VEGFR-2 antagonists. researchgate.netacs.org
Infectious Diseases: Given the known anthelmintic activity of this chemical class, the compound could be evaluated against various parasites. nih.gov Furthermore, its potential as an antiviral or antimicrobial agent warrants investigation. A recent study identified a novel family of benzimidazole compounds that act as species-selective inhibitors of mitochondrial Complex I, suggesting potential as new anthelmintics. biorxiv.org
Neurodegenerative Diseases: The role of certain kinases and enzymes in neurodegenerative disorders is well-established. Screening the compound for inhibitory activity against such targets could open new avenues for treating conditions like Alzheimer's or Parkinson's disease.
Integration of Advanced Preclinical Models for Translational Research
To bridge the gap between laboratory findings and clinical applications, it is crucial to integrate more sophisticated preclinical models. These models can provide more accurate predictions of a compound's efficacy and behavior in humans.
Future preclinical research should involve:
High-Throughput In Vivo Models: Simple organisms like C. elegans can be used for initial in vivo high-throughput screening to identify compounds that affect specific biological pathways, such as those involved in anaerobic metabolism crucial for parasitic worms. biorxiv.org
Organoid and 3D Cell Cultures: Compared to traditional 2D cell cultures, 3D models and patient-derived organoids more closely mimic the complex microenvironment of human tissues and tumors. Testing this compound in these systems can provide more relevant data on its efficacy and mechanism of action.
Humanized Animal Models: For indications like cancer, xenograft models using human cancer cells in immunocompromised mice are standard. researchgate.net The use of humanized mice, which have a reconstituted human immune system, can offer deeper insights into the interaction between the compound, the disease, and the immune response.
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Key applications include:
Predictive Modeling: ML algorithms can be trained on existing data from other benzimidazole derivatives to build models that predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new, virtual derivatives. nih.gov This allows for the in silico screening of thousands of potential modifications before committing to costly and time-consuming chemical synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. nih.gov These models can explore a vast chemical space to propose novel derivatives of the benzimidazole scaffold that are optimized for high potency and selectivity against a specific target. acm.org
High-Throughput Virtual Screening: AI-powered platforms can rapidly screen large libraries of compounds against a biological target's structure to identify promising hits. nih.gov This can help in identifying additional targets for this compound or in finding other compounds with similar mechanisms of action.
Table 2: AI/ML Applications in the Development of this compound
| AI/ML Technique | Application | Potential Impact |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. nih.gov | Prioritize the synthesis of the most promising derivatives. |
| Deep Learning Neural Networks | Predict antibiotic properties or screen large compound libraries. acm.org | Accelerate hit identification and repurposing opportunities. |
| Generative Models | Design novel molecules with optimized properties (de novo design). nih.gov | Create highly selective and potent next-generation compounds. |
| Natural Language Processing (NLP) | Analyze vast amounts of scientific literature to identify novel targets and pathways. | Uncover new research hypotheses and potential disease indications. |
Q & A
Q. What are the established synthetic routes for N-(2-Cyclohexyl-1H-benzoimidazol-5-yl)-acetamide, and how can reaction efficiency be optimized?
The compound is typically synthesized via a multi-step process involving:
- Cyclization : Reacting substituted o-phenylenediamines with carbonyl sources (e.g., CO₂ or chloroacetyl chloride) to form the benzimidazole core .
- Acetylation : Introducing the acetamide group using chloroacetyl chloride or acetylating agents in the presence of a base (e.g., triethylamine) under reflux conditions .
- Purification : Recrystallization from solvents like pet-ether or DMF/acetic acid mixtures improves purity .
Optimization Tips : - Monitor reactions via TLC to ensure completion .
- Adjust stoichiometry (e.g., 1.1:1 molar ratio of formyl intermediates to amines) to drive reactions to completion .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexyl protons at δ ~1.2–2.2 ppm and acetamide carbonyl at ~168–170 ppm) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in benzimidazole derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1660–1680 cm⁻¹) .
Q. How can researchers assess the purity of this compound for in vitro studies?
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) and >95% purity thresholds.
- Melting Point Analysis : Compare observed values (e.g., 485–486 K for analogous compounds) with literature data .
- Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the cyclohexyl and acetamide substituents?
- Substituent Variation : Synthesize analogs with substituted cyclohexyl groups (e.g., hydroxylated or fluorinated derivatives) and compare activity in target assays (e.g., kinase inhibition) .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., acetamide H-bonding with enzymatic active sites) .
- In Vivo Testing : Assess bioavailability and toxicity profiles in animal models to correlate substituent hydrophobicity with metabolic stability.
Q. How should researchers address contradictory data in reported biological activities of this compound?
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
- Dose-Response Analysis : Test a broad concentration range (nM–μM) to identify non-linear effects.
- Off-Target Screening : Use proteome-wide affinity assays (e.g., thermal shift assays) to rule out non-specific binding .
Q. What strategies improve the compound’s solubility and stability in aqueous buffers for cell-based assays?
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the benzimidazole core.
- Lyophilization : Freeze-dry the compound with excipients (e.g., mannitol) for long-term storage.
Q. Which methodologies are recommended for identifying the compound’s molecular targets?
- Affinity Chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with recombinant proteins.
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify sensitivity/resistance genes.
Q. How can synergistic effects with existing therapeutics be systematically evaluated?
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.
- Mechanistic Studies : Profile downstream signaling pathways (e.g., Western blot for apoptosis markers) after co-treatment.
- In Vivo Models : Test efficacy in xenograft models with dual-therapy regimens.
Q. What experimental approaches are used to study the compound’s metabolic stability?
- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS.
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to characterize phase I/II metabolites.
Q. How can researchers resolve challenges in crystallizing this compound for X-ray studies?
- Solvent Screening : Test polar (ethanol/water) and non-polar (hexane/ethyl acetate) systems to induce nucleation.
- Temperature Gradients : Slowly cool saturated solutions from 50°C to 4°C over 48 hours.
- Additive Screening : Use small molecules (e.g., heptane triols) to promote crystal lattice formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
